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Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843

A Comparative Guide to Stationary Phases for
Dapagliflozin Impurity Separation

The selection of an appropriate stationary phase is a critical step in the development of a
robust HPLC method for the separation of Dapagliflozin and its impurities. The chemical and
physical properties of the stationary phase dictate the selectivity and resolution of the
chromatographic separation. This guide provides a comparison of different stationary phases
used for the analysis of Dapagliflozin impurities, supported by experimental data from various
studies.

Principles of Stationary Phase Selection

High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity
profiling in pharmaceuticals.[1] The choice of the stationary phase is paramount for achieving
the desired selectivity and resolution between the active pharmaceutical ingredient (API) and
its impurities.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation
for Dapagliflozin and its impurities, primarily utilizing silica-based bonded phases.[3][4][5][6][7]
[8][9] The key characteristics of a stationary phase that influence separation include the type of
bonded phase (e.g., C18, C8, Phenyl), end-capping, carbon load, particle size, and pore size.

[2]

Comparison of Stationary Phase Performance
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The following table summarizes the performance of different stationary phases for the
separation of Dapagliflozin and its impurities based on published methods. It is important to
note that direct comparison is challenging as other chromatographic parameters (e.g., mobile
phase, gradient program) vary between studies. However, this compilation provides valuable
insights into the applicability of various stationary phases.
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Stationary
Phase

Column
Dimensions

Mobile Phase

Key Findings
& Performance Reference

Data

Hypersil BDS
C18

250 mm x 4.6

mm, 5 um

Gradient: Mobile
Phase A (Buffer
pH 6.5) and
Mobile Phase B
(Acetonitrile:Wat
er 90:10)

Successfully
separated
Dapagliflozin
from six
impurities (A, B,
C,D,E,and F)
with good
resolution.
Retention times
were 16.95 min
for Dapagliflozin
and ranged from
2.72 to 34.36 min

for the impurities.

BDS Hypersil
C18

250 mm x 4.6

mm, 5 um

Gradient: Water

and Acetonitrile

A sensitive
method for the
determination of
Dapagliflozin, its
alpha isomer,
and starting
material in the [10][11]
presence of

major

degradation

products. Fifteen

impurities were
detected.[10][11]

YMC ODS AC-
18

150 mm x 4.6

mm

Isocratic:
Acetonitrile:Wate
r (50:50 v/iv)

All degradation [7]
impurities were
well separated.
Dapagliflozin is

more sensitive to
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acid and alkali

degradation.[7]

A stability-
indicating
method where
the drug was
found to be

stable under

) Isocratic: photolytic,
Kromasil 100-5- 100 mm x 4.6 o
Acetonitrile:Wate  thermal, neutral, [4]
C8 mm _
r (52:48 viv) alkaline, and
oxidative
conditions. The
retention time for
Dapagliflozin
was 1.67
minutes.[4]
Isocratic: A simple and
Ammonium precise method
dihydrogen for the
) 250 mm x 4.6 )
Intersil ODS C18 phosphate buffer  simultaneous [5]
mm, 5 pm o
(pH 6.8) and guantification of
Methanol (65:35 Dapagliflozin and
vIv) Saxagliptin.[5]
A rapid, precise,
] and accurate
Isocratic:
method for the
) Methanol:Phosp o
Develosil ODS 150 mm x 4.6 estimation of
hate buffer S [6]
HG-5 RP C18 mm, 5 um Dapagliflozin in

(0.02M, pH 3.6)
(45:55% viv)

bulk and
marketed

formulations.[6]

Zorbax phenyl 50 mm x 3.0 mm,

1.8 um

Isocratic:
Acetonitrile:Wate
r (70:30 v/iv)

A stability-
indicating UPLC
method for the

[12]
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simultaneous
determination of
Dapagliflozin and
three of its
synthesis
impurities with
high sensitivity.
[12]

A robust, precise,

and accurate

Isocratic: method suitable
) - Methanol and for quantitative
Cosmosil C18 Not Specified o [3]
Water (85:15, pH  and qualitative
3) assessments in
pharmaceutical
formulations.[3]
The method
] showed good
_ Isocratic: _
Agilent 55 TC C8 resolution and a
250 x 4.6 mm Methanol:Water [8]
2) reasonable
(70:30 viv) S
retention time for
Dapagliflozin.[8]
A simple and
Isocratic: accurate method
Peerless Basic 250 mm x 4.6 o ) ]
Acetonitrile and with a retention [13]
C18 mm, 5 pm . .
Water (90:10 v/v)  time of 3.30 min
for Dapagliflozin.
Kromasil C18 250 mm x 4.6 Isocratic: A rapid and 9]
mm, 5 um Methanol and reproducible

Water (75:25 viv)

technique for the
analysis of
Dapagliflozin in
tablet formulation

with a retention
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time of 5.27 min.

9]

Experimental Protocols

Below are detailed methodologies from key studies that highlight the different approaches to
Dapagliflozin impurity separation.

Method 1: Gradient Separation on Hypersil BDS C18[14]

» Stationary Phase: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 pm)
» Mobile Phase A: Buffer pH 6.5

¢ Mobile Phase B: Acetonitrile:Water (90:10 v/v)

o Gradient Program:

[¢]

0-8 min: 75:25 (A:B)

o

8-12 min: 55:45 (A:B)

(¢]

12-25 min: 55:45 (A:B)

[¢]

25-35 min: 40:60 (A:B)

e Flow Rate: 1 mL/min

o Detection: UV at 245 nm

Method 2: Isocratic Separation on YMC ODS A C-18[7]

o Stationary Phase: YMC ODS A C-18 (150mm x 4.6mm)
o Mobile Phase: Acetonitrile:Water (50:50 v/v)

e Flow Rate: 0.7 mL/min
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e Detection: UV at 273 nm
e Column Temperature: 35°C

Method 3: Isocratic Separation on Kromasil 100-5-C8[4]

Stationary Phase: Kromasil 100-5-C8 (100 mm x 4.6 mm)

Mobile Phase: Acetonitrile:Water (52:48 v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 224 nm

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the separation of
Dapagliflozin impurities using HPLC.
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Sample and Standard Preparation

Weigh Dapagliflozin Standard/Sample

;

Dissolve in Diluent

l HPLC Analysis
Sonicate to Dissolve Prepare Mobile Phase
Dilute to Final Concentration Equilibrate HPLC System

;

P> Inject Sample/Standard

;

Chromatographic Separation
(Stationary Phase)

;

UV Detection

Data Analysis
y

Record Chromatogram

;

Identify and Quantify Impurities

;

Method Validation (ICH Guidelines)

Click to download full resolution via product page

Caption: General workflow for Dapagliflozin impurity analysis by HPLC.
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Conclusion

The choice of stationary phase for Dapagliflozin impurity separation is diverse, with C18
phases being the most frequently reported. The selection between C18, C8, and Phenyl
phases can influence the selectivity for specific impurities. For instance, phenyl columns can
offer alternative selectivity for aromatic compounds.[12] The data suggests that for
comprehensive impurity profiling, especially when dealing with a large number of process-
related impurities and degradation products, a high-resolution C18 column under gradient
conditions is often preferred.[10][11] For simpler assays or the separation of a few known
impurities, isocratic methods with either C18 or C8 columns can provide rapid and robust
results.[4][7][8][9] Ultimately, the optimal stationary phase must be selected based on the
specific requirements of the analysis, including the number and nature of the impurities to be
separated, and validated according to ICH guidelines.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.researchgate.net/publication/367321148_Simultaneous_analysis_of_dapagliflozin_and_its_three_related_impurities_by_stability-indicating_UPLC_method_and_in_vitro_toxicity_evaluation
https://www.jetir.org/papers/JETIR2509432.pdf
https://www.researchgate.net/publication/336643114_DEVELOPMENT_AND_VALIDATION_OF_HIGH-PERFORMANCE_LIQUID_CHROMATOGRAPHIC_METHOD_FOR_DETERMINATION_OF_DAPAGLIFLOZIN_AND_ITS_IMPURITIES_IN_TABLET_DOSAGE_FORM
https://www.benchchem.com/product/b600843#comparison-of-different-stationary-phases-for-dapagliflozin-impurity-separation
https://www.benchchem.com/product/b600843#comparison-of-different-stationary-phases-for-dapagliflozin-impurity-separation
https://www.benchchem.com/product/b600843#comparison-of-different-stationary-phases-for-dapagliflozin-impurity-separation
https://www.benchchem.com/product/b600843#comparison-of-different-stationary-phases-for-dapagliflozin-impurity-separation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b600843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

